4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Overview
Description
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methoxylation: The methoxy group can be introduced by reacting the nitrobenzothiazole derivative with methanol in the presence of a base such as sodium methoxide.
Amidation: The final step involves the formation of the benzamide by reacting the methoxy-nitrobenzothiazole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: The major product formed from oxidation reactions would be the corresponding nitro or amino derivatives.
Reduction: The major product formed from reduction reactions would be the corresponding amino derivative.
Substitution: The major products formed from substitution reactions would depend on the nucleophile used, resulting in various substituted benzothiazole derivatives.
Scientific Research Applications
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cell wall synthesis. If it is used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-3-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The uniqueness of 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the nitro group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-4-3-5-13-14(9)17-16(24-13)18-15(20)10-6-7-12(23-2)11(8-10)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQQALMGKMYFJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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